N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide
CAS No.:
Cat. No.: VC15305944
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13ClN2O2 |
|---|---|
| Molecular Weight | 312.7 g/mol |
| IUPAC Name | N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C17H13ClN2O2/c1-11-4-2-3-5-14(11)17(21)19-16-10-15(20-22-16)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,21) |
| Standard InChI Key | SQWVVLZEIRFUMI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Introduction
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide is a complex organic compound featuring a unique structural arrangement that includes an oxazole ring and a chlorophenyl group. This compound is part of a broader class of organic molecules known for their diverse biological activities and potential therapeutic applications. The presence of chlorine, nitrogen, oxygen, carbon, and hydrogen atoms in its molecular formula underscores its complex chemical nature.
Biological Activities and Potential Applications
Compounds containing oxazole rings, like N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide, have been reported to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been studied for its potential effects on various biological targets, including enzyme inhibition and receptor modulation. The chlorophenyl group may enhance its interaction with biological molecules, potentially increasing its efficacy in therapeutic applications.
Interaction Studies
Interaction studies involving N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide often focus on its binding affinity to specific biological targets, such as enzymes or receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry are used to assess these interactions quantitatively. Preliminary studies suggest promising binding characteristics that warrant further investigation into its mechanism of action.
Comparison with Similar Compounds
Several compounds similar to N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide have been studied for their biological activities. For example, compounds containing isoxazole rings, like 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide, exhibit different structural features and potential applications.
Table 2: Biological Activities of Oxazole-Containing Compounds
| Activity | Description |
|---|---|
| Antimicrobial | Effective against certain bacterial strains |
| Anti-inflammatory | Potential for reducing inflammation |
| Anticancer | Investigated for its role in cancer treatment |
Table 3: Comparison with Similar Compounds
| Compound | Structural Features | Potential Applications |
|---|---|---|
| N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide | Oxazole, Chlorophenyl | Therapeutic applications |
| 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide | Isoxazole, Chlorophenyl | Sulfonamide-related applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume